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Compound of Interest

Compound Name: 3,4,4,5-Tetramethylheptane

Cat. No.: B14554342 Get Quote

An In-depth Technical Guide to the Chemical Properties of 3,4,4,5-Tetramethylheptane

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 3,4,4,5-tetramethylheptane (CAS No. 61868-62-0). As a highly branched

aliphatic hydrocarbon, this compound serves as an important model for studying the behavior

of complex alkanes found in fuel mixtures and advanced lubricants. This document

consolidates available experimental data with theoretical predictions to offer researchers,

scientists, and drug development professionals a detailed resource. It covers molecular

structure, physicochemical properties, predicted spectroscopic behavior, plausible synthetic

pathways, and essential safety protocols. The guide emphasizes the rationale behind analytical

and synthetic methodologies, grounding its claims in established chemical principles.

Introduction to Branched Alkanes
Alkanes are the simplest class of organic compounds, consisting entirely of carbon and

hydrogen atoms linked by single bonds. While linear alkanes provide a fundamental baseline,

the introduction of alkyl branches dramatically alters their physicochemical properties.

Branching disrupts the regular packing of molecules, which typically lowers the melting point

and alters the viscosity and boiling point compared to their linear isomers. In fields such as

petrochemistry, the degree of branching, quantified by the octane rating, is a critical

determinant of fuel performance, with highly branched alkanes exhibiting superior anti-knock

characteristics.
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3,4,4,5-Tetramethylheptane, with its C11 backbone and four methyl substituents creating a

sterically hindered core, represents a molecule of significant structural complexity. Although not

a widely commercialized chemical, its study provides valuable insights into the steric and

electronic effects that govern the behavior of non-polar molecules in various applications, from

specialty solvents to reference standards in analytical chemistry.

Molecular Structure and Identification
The unambiguous identification of a chemical entity is the foundation of all subsequent

research. The structural and identifying information for 3,4,4,5-tetramethylheptane is well-

established.

The name itself dictates the structure: a seven-carbon main chain ("heptane") with four methyl

groups located at the 3, 4, and 5 positions. The presence of two methyl groups on the C4

carbon creates a quaternary carbon center, a key structural feature.

Caption: 2D skeletal structure of 3,4,4,5-tetramethylheptane.

Table 1: Core Identifiers for 3,4,4,5-Tetramethylheptane

Identifier Value Source

IUPAC Name 3,4,4,5-tetramethylheptane PubChem[1]

CAS Number 61868-62-0 PubChem[1]

Molecular Formula C₁₁H₂₄ PubChem[1]

Molecular Weight 156.31 g/mol PubChem[1]

Canonical SMILES CCC(C)C(C)(C)C(C)CC PubChem[1]

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties
Experimental data for 3,4,4,5-tetramethylheptane is limited. The available data is

supplemented with predicted values and data from close isomers to provide a functional profile.
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Table 2: Physical and Chemical Properties

Property Value Notes Source

Boiling Point 186.6 °C Experimental ChemSpider[2]

Density ~0.76 g/mL
Estimated value

based on isomer data.

Based on 2,4,4,5-

tetramethylheptane

Refractive Index ~1.426
Estimated value

based on isomer data.

Based on 2,4,4,5-

tetramethylheptane

XLogP3 5.2 Computed PubChem[1]

Vapor Pressure Low
Inferred from high

boiling point.
N/A

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether). |

General property of alkanes. | N/A |

The high degree of branching prevents efficient crystal lattice packing, suggesting a low melting

point and a wide liquid range. The XLogP3 value of 5.2 indicates high lipophilicity, consistent

with its non-polar hydrocarbon structure.

Proposed Synthesis and Reactivity
Plausible Synthetic Pathway
While no specific synthesis for 3,4,4,5-tetramethylheptane is prominently published, a robust

and logical approach for creating such a sterically hindered structure is via a Grignard reaction.

[2] This classic organometallic reaction is ideal for forming new carbon-carbon bonds, including

those at tertiary and quaternary centers.

The retrosynthetic analysis points to disconnecting one of the bonds to the central quaternary

carbon (C4). A logical precursor would be 3,4,5-trimethylheptan-4-one, which could react with a

methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, followed by reduction to the

final alkane.

Experimental Protocol: Proposed Grignard Synthesis
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Synthesis of Precursor Ketone: The precursor, 3,4,5-trimethylheptan-4-one, would first need

to be synthesized, potentially from 3-methyl-2-pentanone and an appropriate organometallic

reagent.

Grignard Reaction:

In a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor

ketone dissolved in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise

with vigorous stirring. The stoichiometry should be a slight excess of the Grignard reagent.

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic

carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide

intermediate. The inert atmosphere and anhydrous conditions are critical to prevent the

highly reactive Grignard reagent from being quenched by water or oxygen.

Workup and Deoxygenation:

After the reaction is complete, quench it by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield the crude tertiary alcohol.

The tertiary alcohol can be reduced to the alkane via a Barton-McCombie deoxygenation

or by conversion to a tosylate followed by reduction with a hydride source like lithium

aluminum hydride (LiAlH₄).

Purification:

The final product, 3,4,4,5-tetramethylheptane, must be purified from any unreacted

starting materials or byproducts. Fractional distillation is the most effective method for

separating alkanes with different boiling points.
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Caption: Proposed workflow for the synthesis of 3,4,4,5-tetramethylheptane.

Chemical Reactivity
Like other alkanes, 3,4,4,5-tetramethylheptane is generally unreactive under ambient

conditions. Its C-C and C-H bonds are strong and non-polar. Reactivity is typically induced

under harsh conditions:

Combustion: In the presence of excess oxygen and an ignition source, it will undergo

complete combustion to produce carbon dioxide and water, releasing significant energy. This

is the basis of its relevance to fuels.

Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a

free-radical chain reaction. The substitution will preferentially occur at the tertiary C-H bonds

(C3 and C5) as the resulting tertiary radicals are more stable than primary or secondary

radicals. The quaternary carbon (C4) cannot be halogenated as it has no hydrogen atoms.

Predicted Spectroscopic Profile
No public experimental spectra are available for this compound. However, its structure allows

for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The molecule is chiral at C3 and C5, but assuming a racemic mixture,

the proton environments can be predicted. Due to the complex stereochemistry, some methyl

and methylene groups that appear equivalent may be diastereotopic, leading to more complex

spectra than anticipated. A simplified analysis suggests at least 8 distinct proton signals.
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¹³C NMR Spectroscopy: Analysis of the structure's symmetry suggests there are 9 chemically

non-equivalent carbon atoms.

Quaternary Carbon (1): One signal for C4.

Methine Carbons (2): Two signals for C3 and C5.

Methylene Carbons (2): Two signals for C2 and C6.

Methyl Carbons (4): Four distinct signals for the methyl groups at C1, C7, and the two

diastereotopic methyls on C4, and the methyls on C3 and C5.

Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) at m/z = 156 would be

expected, though it may be weak due to the high degree of branching, which promotes

fragmentation. Key fragmentation patterns for branched alkanes involve the cleavage at the

most substituted carbon atoms, as this leads to the formation of stable secondary and tertiary

carbocations.

Expected Fragments: Loss of a methyl group (M-15) leading to a peak at m/z = 141. Loss of

an ethyl group (M-29) leading to a peak at m/z = 127. Cleavage at the C4-C5 bond would

yield stable carbocations, resulting in significant peaks in the m/z = 57 to 99 range.
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Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling
No specific Safety Data Sheet (SDS) for 3,4,4,5-tetramethylheptane is available. However,

based on the data for heptane and its isomers, the following hazards and precautions are

expected[3].

Physical Hazards: The compound is expected to be a flammable liquid and vapor (GHS

Category 2 or 3). Vapors may form explosive mixtures with air and can travel to an ignition

source and flash back.

Health Hazards:

Aspiration Hazard: May be fatal if swallowed and enters airways.

Skin Irritation: Causes skin irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant

antistatic protective clothing.

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

If exposure limits are exceeded, a NIOSH-approved respirator is required.

Handling and Storage:

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Keep the container tightly closed.

Ground/bond container and receiving equipment to prevent static discharge. Use only

non-sparking tools.

Conclusion
3,4,4,5-Tetramethylheptane is a structurally complex branched alkane whose properties are

dictated by its significant steric bulk. While experimental data remains sparse, a robust profile

can be constructed through established chemical principles and comparison with related

isomers. Its high boiling point, lipophilicity, and predicted spectroscopic features are consistent

with its molecular structure. Plausible synthesis can be achieved through established

organometallic routes like the Grignard reaction. As with all volatile hydrocarbons, it must be

handled with stringent safety precautions due to its flammability and aspiration toxicity. This

guide provides a foundational understanding for researchers utilizing this compound or

studying similarly complex alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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